molecular formula C17H22BFN2O2 B1472663 1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604037-01-5

1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1472663
CAS No.: 1604037-01-5
M. Wt: 316.2 g/mol
InChI Key: YBHRXQXEARAWKB-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. The compound also contains a 2-fluorophenyl group and a tetramethyl-1,3,2-dioxaborolane group. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine. Tetramethyl-1,3,2-dioxaborolane is a boronic ester, and boronic esters are important in organic chemistry, especially in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Scientific Research Applications

Synthesis and Characterization

The compound 1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is part of research focusing on the synthesis, characterization, and applications of pyrazole derivatives. Studies involve synthesizing variants of the compound and analyzing their structures through spectroscopic methods and X-ray diffraction. For example, Liao et al. (2022) demonstrated the synthesis and characterization of a similar compound, confirming its structure using FT-IR, NMR spectroscopy, and X-ray diffraction, further supported by density functional theory (DFT) calculations (Liao et al., 2022).

Molecular Structure Insights

DFT studies are commonly employed to gain insights into the molecular structure of pyrazole derivatives. Yang et al. (2021) focused on the synthesis and crystal structure analysis of a related pyrazole compound, combining experimental techniques with DFT to explore its molecular structure and electronic properties. This approach helps in understanding the chemical behavior and potential applications of these compounds in various scientific fields (Yang et al., 2021).

Application in Material Science

The compound and its derivatives are explored for applications in material science, particularly in the synthesis of polymers and organic electronics. The introduction of the dioxaborolane moiety can influence the electronic properties of the resulting materials, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. Research by Welterlich et al. (2012) on polymers containing related structural units highlights the potential of such compounds in developing new materials with desirable electronic and optical properties (Welterlich et al., 2012).

Antimicrobial and Anticancer Potential

Some studies have explored the biological activities of pyrazole derivatives, including their antimicrobial and anticancer properties. Though direct references to the specific compound of interest are limited, the broader research context suggests potential therapeutic applications of such molecules. Rai et al. (2009) synthesized oxadiazole derivatives with a pyrazole moiety, demonstrating significant antibacterial activity, which indicates the potential of structurally similar compounds in medicinal chemistry (Rai et al., 2009).

Properties

IUPAC Name

1-[1-(2-fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BFN2O2/c1-12(14-8-6-7-9-15(14)19)21-11-13(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHRXQXEARAWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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